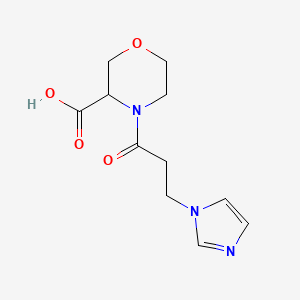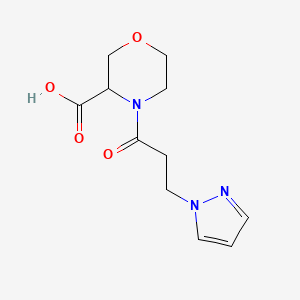
4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid, also known as IMCA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both imidazole and morpholine rings, making it a unique molecule with diverse properties.
Mécanisme D'action
The mechanism of action of 4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid is not fully understood, but it is believed to act through the modulation of various cellular pathways. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. Additionally, 4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential as an anticancer agent.
Biochemical and Physiological Effects:
4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the induction of apoptosis, and the inhibition of cell proliferation. It has also been shown to have anti-inflammatory and antioxidant properties, suggesting its potential as a therapeutic agent for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid is its synthetic accessibility, making it a readily available compound for research purposes. Additionally, its unique structure and diverse properties make it a versatile molecule with potential applications in various fields. However, one of the limitations of 4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid is its limited solubility in aqueous solutions, which can hinder its use in certain experiments.
Orientations Futures
There are numerous future directions for the research of 4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid. One potential direction is the investigation of its potential as an anticancer agent, particularly in combination with other drugs or therapies. Additionally, the use of 4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid as a building block for the synthesis of novel materials with unique properties could be explored further. Finally, the development of more efficient and sustainable synthesis methods for 4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid could also be a focus of future research.
Méthodes De Synthèse
The synthesis of 4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid involves the reaction of 3-morpholinocarboxylic acid with 3-bromo-1-propanol in the presence of imidazole. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid with a yield of around 80%.
Applications De Recherche Scientifique
4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In material science, 4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid has been employed as a ligand for the synthesis of metal complexes with enhanced catalytic activity.
Propriétés
IUPAC Name |
4-(3-imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c15-10(1-3-13-4-2-12-8-13)14-5-6-18-7-9(14)11(16)17/h2,4,8-9H,1,3,5-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTADFSZRMDGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CCN2C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581299.png)
![4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581306.png)
![4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581318.png)
![3-[(5-Sulfamoylfuran-2-yl)methylamino]benzoic acid](/img/structure/B7581323.png)
![5-[(2-Methylpropylamino)methyl]furan-2-sulfonamide](/img/structure/B7581332.png)



![2-[Cyclopropylmethyl-(5-methylpyridine-3-carbonyl)amino]acetic acid](/img/structure/B7581354.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7581355.png)

![4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7581371.png)